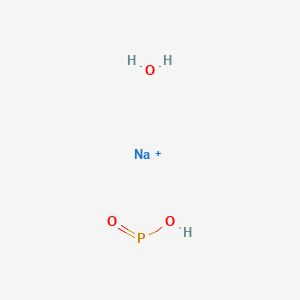
Sodium oxophosphinous acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oxophosphinous acid hydrate is a chemical compound that includes sodium, phosphorus, oxygen, and hydrogen atoms. It is a hydrate, meaning it contains water molecules within its crystal structure. Hydrates are common in many chemical compounds and play a significant role in their physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium oxophosphinous acid hydrate typically involves the reaction of sodium salts with phosphinous acid under controlled conditions. One common method is to dissolve sodium hydroxide in water and then add phosphinous acid slowly while maintaining a specific temperature and pH. The reaction mixture is then allowed to crystallize, forming the hydrate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where sodium hydroxide and phosphinous acid are mixed under controlled conditions. The reaction is monitored for temperature, pH, and concentration to ensure the formation of the desired hydrate. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Sodium oxophosphinous acid hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sodium phosphate compounds, while reduction may yield phosphine derivatives .
Scientific Research Applications
Sodium oxophosphinous acid hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of sodium oxophosphinous acid hydrate involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through the formation of intermediate compounds that interact with specific molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Sodium phosphate hydrate
- Sodium phosphite hydrate
- Sodium hypophosphite hydrate
Comparison
Sodium oxophosphinous acid hydrate is unique in its specific combination of sodium, phosphorus, and oxygen atoms, as well as its hydrate form. Compared to similar compounds, it may exhibit different reactivity and properties due to its distinct molecular structure and hydration state .
Properties
Molecular Formula |
H3NaO3P+ |
|---|---|
Molecular Weight |
104.986 g/mol |
IUPAC Name |
sodium;phosphenous acid;hydrate |
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2/q+1;; |
InChI Key |
ACUGTEHQOFWBES-UHFFFAOYSA-N |
Canonical SMILES |
O.OP=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















